

In-Depth Technical Guide to the Electronic Structure of Dicarbonyl(acetylacetonato)rhodium(I)

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Compound of Interest

Compound Name: Carbon monoxide;4-oxopent-2-en-2-olate;rhodium

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Abstract

Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula $\text{Rh}(\text{acac})(\text{CO})_2$, is a significant organometallic complex widely utilized as a precursor in homogeneous catalysis.^[1] Its catalytic activity is intrinsically linked to its electronic structure. This guide provides a comprehensive analysis of the electronic properties of $\text{Rh}(\text{acac})(\text{CO})_2$, integrating experimental data from spectroscopic techniques with theoretical insights from computational studies. The objective is to offer a detailed understanding of the bonding, molecular orbital interactions, and electronic transitions that govern the reactivity of this important rhodium complex.

Introduction

Dicarbonyl(acetylacetonato)rhodium(I) is a dark green solid that is soluble in organic solvents like acetone and benzene, yielding yellow solutions.^[1] It adopts a square planar molecular geometry.^[1] The arrangement of the acetylacetonate (acac) and carbonyl (CO) ligands around the central rhodium(I) ion dictates the splitting of the d-orbitals and the overall molecular orbital landscape. Understanding these electronic features is paramount for designing novel catalysts and predicting their behavior in chemical transformations. This document synthesizes key data

and methodologies to provide a foundational reference for researchers in catalysis and medicinal chemistry.

Molecular Structure and Bonding

The crystal structure of $\text{Rh}(\text{acac})(\text{CO})_2$ reveals a square planar coordination environment around the rhodium(I) center. The acetylacetonate ligand acts as a bidentate ligand, coordinating through its two oxygen atoms, while the two carbonyl ligands occupy the remaining coordination sites.

Table 1: Crystallographic Data for Dicarbonyl(acetylacetonato)rhodium(I)[1]

Parameter	Value
Crystal System	Triclinic
Space Group	P1
a	6.5189 Å
b	7.7614 Å
c	9.205 Å
α	106.04°
β	91.15°
γ	100.21°
Rh---Rh distance	~326 pm

The molecules exhibit stacking in the solid state with a significant Rh---Rh interaction distance of approximately 326 pm.[1]

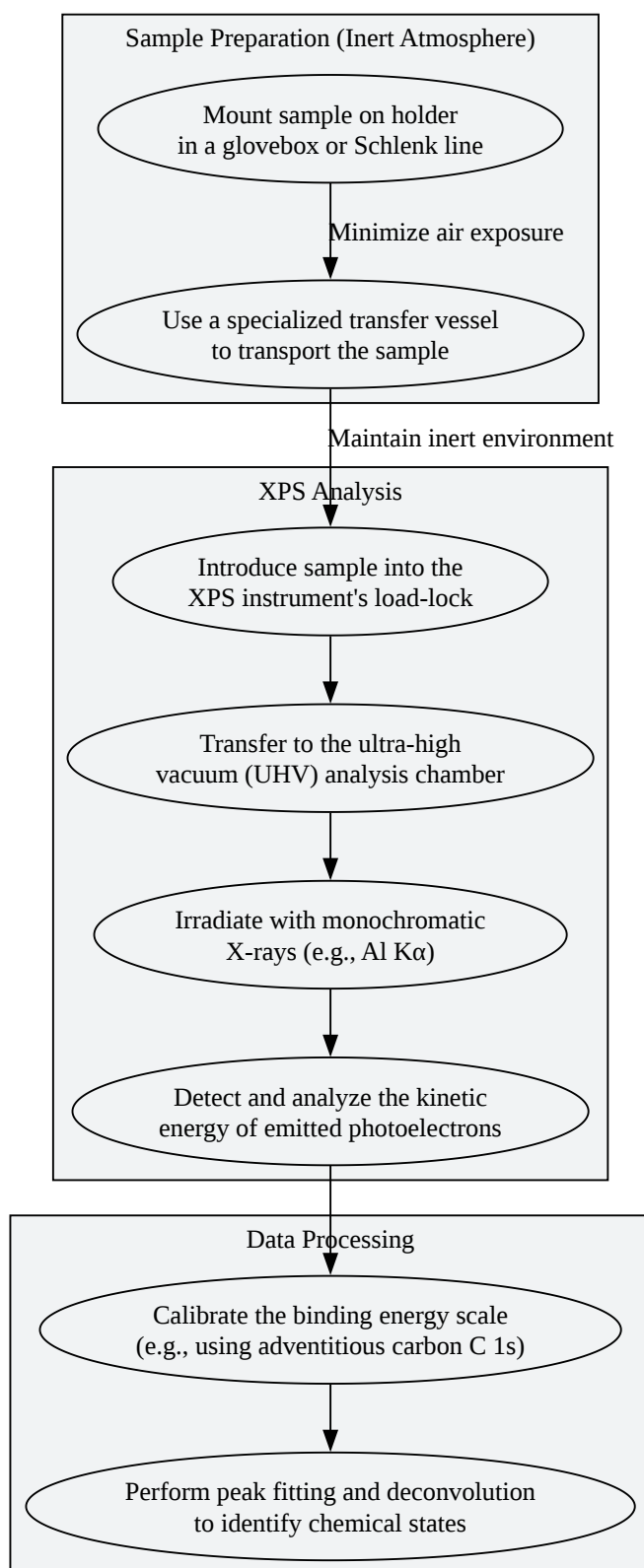
Experimental Determination of Electronic Structure X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to probe the core-level electron binding energies, providing information about the elemental composition and chemical environment of the atoms in a

molecule.

3.1.1. Experimental Protocol for XPS Analysis of Air-Sensitive Organometallic Compounds

Given that $\text{Rh}(\text{acac})(\text{CO})_2$ can be air-sensitive, proper sample handling is crucial for obtaining reliable XPS data. The following protocol outlines the general steps for such an analysis.



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3.1.2. Rh 3d Core-Level Spectrum

The Rh 3d region is particularly informative for understanding the oxidation state and chemical environment of the rhodium center. The spectrum for Rh(acac)(CO)₂ shows characteristic spin-orbit splitting into Rh 3d_{5/2} and Rh 3d_{3/2} components.

Table 2: Experimental XPS Data for Rh(acac)(CO)₂

Core Level	Binding Energy (eV)
Rh 3d _{5/2}	Data not available in search results
Rh 3d _{3/2}	Data not available in search results

Note: While a figure showing the Rh 3d XPS spectrum of Rh(acac)(CO)₂ has been reported, the precise binding energy values were not explicitly stated in the available search results.^[1]

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS probes the valence electron energy levels, providing direct insight into the molecular orbitals involved in bonding. A He(I) UPS spectrum would reveal the energetic distribution of the d-orbitals of rhodium and the orbitals of the ligands.

3.2.1. Experimental Protocol for UPS Analysis

The experimental setup for UPS is similar to XPS, with the primary difference being the use of a UV photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV). The handling of air-sensitive samples follows the same principles as for XPS.

Note: No experimental UPS data for Rh(acac)(CO)₂ were found in the search results.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption bands correspond to the excitation of electrons from occupied to unoccupied orbitals.

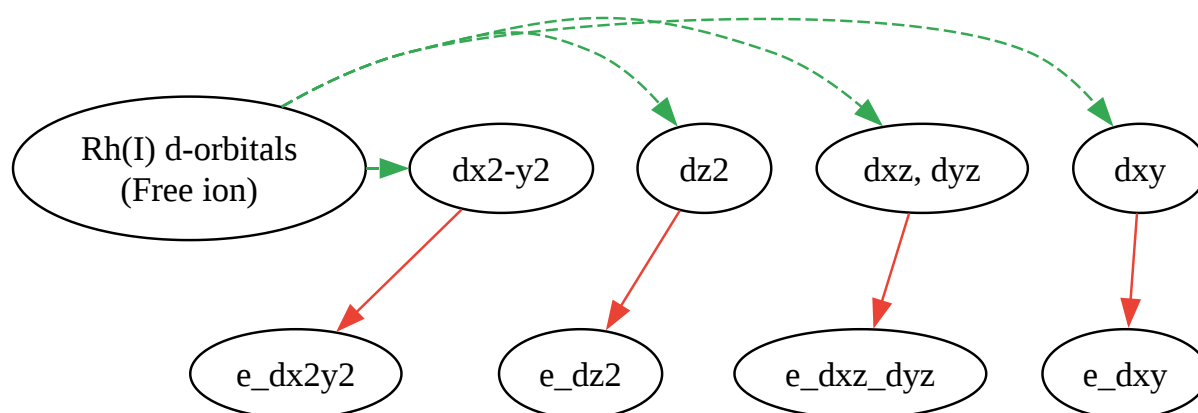
Note: While the use of UV-Vis spectroscopy for characterization is mentioned, specific spectra with molar absorptivity values for Rh(acac)(CO)₂ were not available in the provided search results.

Theoretical Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes.

d-Orbital Splitting in a Square Planar Environment

In the square planar geometry of $\text{Rh}(\text{acac})(\text{CO})_2$, the d-orbitals of the rhodium(I) center (a d^8 metal) are split in energy. The ordering of the d-orbitals is crucial for understanding the electronic properties and reactivity.



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Molecular Orbital Analysis from DFT

Recent DFT studies have provided detailed insights into the molecular orbitals of $\text{Rh}(\text{acac})(\text{CO})_2$. A key feature of the electronic structure is the π -backbonding interaction between the filled d-orbitals of the rhodium center and the empty π^* orbitals of the carbonyl ligands. This interaction is crucial for the stability and reactivity of the complex.

According to a 2023 DFT study, the $\text{Rh} \rightarrow \text{CO}$ π -backbonding primarily involves a set of rhodium 4d orbitals.[2] The study highlights that the orientation of these orbitals allows for significant overlap with the unoccupied ligand antibonding orbitals, particularly the Rh-O σ^* orbitals of the acetylacetonate ligand, leading to a notable deshielding effect at the rhodium

nucleus.[2] Visual representations from this study show the isosurfaces of the key molecular orbitals involved in this backbonding.[2]

Table 3: Qualitative Description of Key Molecular Orbitals from DFT

Orbital Type	Description
Rh → CO π -backbonding	Involves specific Rh 4d orbitals donating electron density into the π^* orbitals of the CO ligands.[2]
Rh-O σ -bonding	Formed from the overlap of Rh d-orbitals and oxygen p-orbitals of the acac ligand.
Ligand-based orbitals	Molecular orbitals primarily localized on the acetylacetonate and carbonyl ligands.

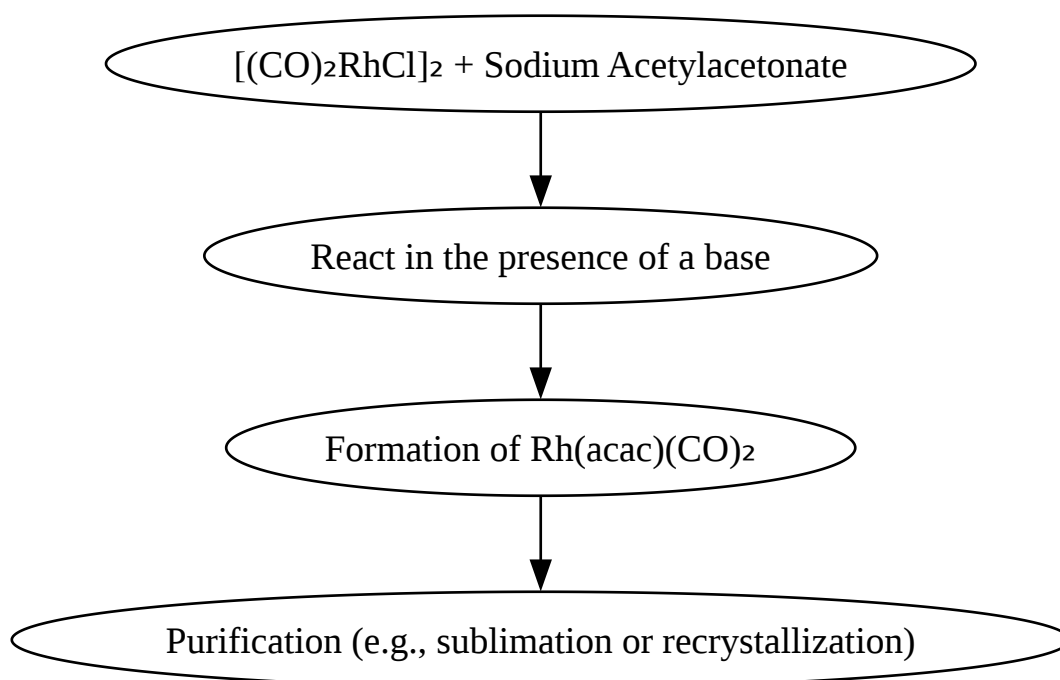
Note: Specific quantitative molecular orbital energy levels and their compositions were not available in the provided search results.

Synthesis and Purification

A common and effective method for the synthesis of $\text{Rh}(\text{acac})(\text{CO})_2$ involves the reaction of a rhodium carbonyl halide precursor with an acetylacetonate salt in the presence of a base.

Experimental Protocol for Synthesis

The following is a representative synthetic procedure.



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A typical preparation involves treating rhodium carbonyl chloride ([(CO)₂RhCl]₂) with sodium acetylacetonate.[1] The product can be purified by sublimation or recrystallization.[3]

Conclusion

The electronic structure of dicarbonyl(acetylacetonato)rhodium(I) is characterized by a square planar geometry with a d⁸ electron configuration on the rhodium(I) center. Spectroscopic and computational studies reveal the importance of Rh → CO π-backbonding in the overall stability and electronic properties of the complex. The provided data and protocols serve as a valuable resource for researchers working with this catalyst precursor, enabling a deeper understanding of its reactivity and facilitating the development of new catalytic applications. Further experimental work, particularly UPS and detailed UV-Visible analysis, would provide a more complete quantitative picture of the electronic structure.

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